Cas no 7403-69-2 (4-ethenyl-1-methoxy-2-nitrobenzene)

4-Ethenyl-1-methoxy-2-nitrobenzene is a nitro-substituted aromatic compound featuring an ethenyl and methoxy functional group. Its distinct molecular structure makes it valuable as an intermediate in organic synthesis, particularly in the production of fine chemicals and specialty materials. The nitro group enhances reactivity, facilitating further functionalization, while the methoxy and ethenyl substituents contribute to its versatility in cross-coupling and polymerization reactions. This compound exhibits stability under controlled conditions, ensuring consistent performance in synthetic applications. Its well-defined properties make it suitable for use in pharmaceuticals, agrochemicals, and advanced material research, where precise chemical modifications are required.
4-ethenyl-1-methoxy-2-nitrobenzene structure
7403-69-2 structure
Product Name:4-ethenyl-1-methoxy-2-nitrobenzene
CAS No:7403-69-2
MF:C9H9NO3
MW:179.172662496567
CID:1763002
PubChem ID:244416
Update Time:2025-05-20

4-ethenyl-1-methoxy-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-ethenyl-1-methoxy-2-nitrobenzene
    • AG-K-98602
    • 2-nitro-4-vinyl-anisole
    • 3-Nitro-4-methoxy-styrol
    • 1-methoxy-2-nitro-4-vinylbenzene
    • CTK5D9218
    • AC1Q1YPH
    • NSC55309
    • 2-Nitro-4-vinyl-anisol
    • 3-Nitro-4-methoxystyren
    • SureCN358145
    • 3-Nitro-4-methoxy-1-vinyl-benzol
    • AR-1G2108
    • 1-methoxy-2-nitro-4-vinyl-benzene
    • AC1L6DN7
    • AG-K-98602; 2-nitro-4-vinyl-anisole; 3-Nitro-4-methoxy-styrol; 1-methoxy-2-nitro-4-vinylbenzene; CTK5D9218; AC1Q1YPH; NSC55309; 2-Nitro-4-vinyl-anisol; 3-Nitro-4-methoxystyren; SureCN358145; 3-Nitro-4-methoxy-1-vinyl-benzol; AR-1G2108; 1-methoxy-2-nitro-4-vinyl-benzene; AC1L6DN7;
    • NSC-55309
    • 7403-69-2
    • DTXSID20288328
    • YDBZZPGFKSOBNU-UHFFFAOYSA-N
    • DS-014998
    • EN300-1841774
    • 4-Ethenyl-1-methoxy-2-nitro-benzene
    • NSC 55309
    • SCHEMBL358145
    • Inchi: 1S/C9H9NO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3
    • InChI Key: YDBZZPGFKSOBNU-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C=C)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 179.05827
  • Monoisotopic Mass: 179.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.184
  • Boiling Point: 309.6°C at 760 mmHg
  • Flash Point: 148.4°C
  • Refractive Index: 1.581
  • PSA: 52.37
  • LogP: 2.76960

4-ethenyl-1-methoxy-2-nitrobenzene Pricemore >>

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Additional information on 4-ethenyl-1-methoxy-2-nitrobenzene

4-Ethenyl-1-Methoxy-2-Nitrobenzene: A Comprehensive Overview

4-Ethenyl-1-methoxy-2-nitrobenzene, also known by its CAS registry number CAS No. 7403-69-2, is a versatile aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a methoxy group at position 1, a nitro group at position 2, and an ethenyl group at position 4 on the benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.

The synthesis of 4-ethenyl-1-methoxy-2-nitrobenzene typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the nitro group is commonly achieved through nitration using mixed acid (HNO3 and H2SO4), while the methoxy group can be introduced via methylation reactions. The ethenyl group is usually added through alkylation or coupling reactions, depending on the specific synthetic pathway. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.

4-Ethenyl-1-methoxy-2-nitrobenzene exhibits interesting electronic properties due to the electron-withdrawing nitro group and the electron-donating methoxy group. These properties make it a promising candidate for applications in electronics, particularly in the development of organic semiconductors and optoelectronic devices. Recent studies have explored its potential as a building block for constructing advanced materials with tailored electronic characteristics.

In terms of chemical reactivity, 4-ethenyl-1-methoxy-2-nitrobenzene undergoes various transformations depending on the reaction conditions. For instance, under acidic conditions, the nitro group can be reduced to an amino group, while the methoxy group remains unaffected. This selective reactivity is exploited in the synthesis of more complex molecules with diverse functionalities. Additionally, the ethenyl group can participate in polymerization reactions, enabling the formation of polymeric materials with unique mechanical and thermal properties.

The application of 4-ethenyl-1-methoxy-2-nitrobenzene extends beyond material science into pharmaceutical research. Its structure serves as a scaffold for designing bioactive molecules with potential therapeutic effects. Recent research has focused on its role as an intermediate in drug discovery processes, particularly in developing compounds with anti-inflammatory or anticancer properties.

In conclusion, 4-ethenyl-1-methoxy-2-nitrobenzene, identified by its CAS number CAS No. 7403-69-2, is a multifaceted compound with wide-ranging applications across different domains of chemistry. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its importance in both academic and industrial settings.

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